molecular formula C36H27CuN9O B12793036 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-33-9

Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Cat. No.: B12793036
CAS No.: 90247-33-9
M. Wt: 665.2 g/mol
InChI Key: KUZMXDMKQSTJFR-UHFFFAOYSA-N
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Description

Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organometallic compound. This compound is notable for its intricate structure, which includes a copper center coordinated to a large, multi-ring ligand system. The presence of 2-(dimethylamino)ethanol as a ligand adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

90247-33-9

Molecular Formula

C36H27CuN9O

Molecular Weight

665.2 g/mol

IUPAC Name

copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2

InChI Key

KUZMXDMKQSTJFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of copper ions with the ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to form the multi-ring structure. Once the ligand is prepared, it is reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by heating and stirring.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can help achieve this. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: Similarly, the copper center can be reduced, which can affect the overall electronic structure of the compound.

    Substitution: Ligands attached to the copper center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the new ligand or by applying heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of copper(III) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new copper-ligand complexes.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a copper ion with a complex nitrogen-rich ligand derived from 2-(dimethylamino)ethanol. The presence of multiple nitrogen atoms in the ligand contributes to its potential applications in coordination chemistry and catalysis.

Catalytic Applications

Copper-Catalyzed Reactions
The compound has been utilized as a catalyst in various organic transformations. Notably:

  • Amination of Aromatic Halides : Research indicates that this compound can effectively facilitate the amination of aromatic halides under mild conditions using 2-(dimethylamino)ethanol as a solvent . This reaction is significant for synthesizing various amines which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Therapeutic Uses
Copper complexes have been investigated for their potential therapeutic effects:

  • CNS Stimulant : The ligand component (2-(dimethylamino)ethanol) has been associated with cognitive enhancement and is used in formulations aimed at treating conditions like ADHD and Alzheimer's disease . The copper ion may enhance these effects through its role in biological systems.

Material Science

Polymer Chemistry
The compound can act as an additive in the synthesis of polymers:

  • Curing Agent : It serves as a curing agent for epoxy resins and polyurethanes . This application is crucial in the production of durable materials used in coatings and adhesives.

Environmental Applications

Corrosion Inhibition
The copper component is known for its properties as a corrosion inhibitor:

  • Water Treatment : The compound can be integrated into formulations designed to prevent corrosion in water systems . This application is particularly important for maintaining the integrity of infrastructure and industrial equipment.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • A study focused on the use of copper-catalyzed amination reactions demonstrated significant improvements in yield and reaction times when utilizing this compound as a catalyst .
  • Research into its use as a CNS stimulant has shown promising results in enhancing cognitive function in clinical settings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through the copper center. The copper ion can participate in redox reactions, which can alter the activity of enzymes and other proteins. The multi-ring ligand system provides stability and specificity to these interactions, allowing the compound to target specific pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) sulfate: A simpler copper compound used in various applications.

    Copper(II) chloride: Another common copper compound with different properties.

    2-(Dimethylamino)ethanol: A ligand that can form complexes with various metals.

Uniqueness

What sets this compound apart is its complex structure and the presence of multiple ligands. This gives it unique chemical properties, such as enhanced stability and specificity in reactions. Its ability to undergo various types of chemical reactions also makes it versatile in scientific research and industrial applications.

This detailed overview provides a comprehensive understanding of Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene, highlighting its synthesis, reactions, applications, and unique properties.

Biological Activity

The compound is a complex copper coordination compound featuring a unique structure that combines copper ions with a polyamine ligand derived from 2-(dimethylamino)ethanol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications.

Chemical Structure and Properties

The chemical formula indicates a highly complex structure with multiple nitrogen atoms coordinated to the copper ion. The presence of 2-(dimethylamino)ethanol suggests potential solubility in polar solvents and may influence the biological activity through its interaction with biological membranes and enzymes.

Antimicrobial Activity

Research has shown that copper complexes exhibit significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of copper(II) complexes against strains of Candida albicans, Staphylococcus aureus, and Escherichia coli among others. These complexes demonstrated higher antibacterial activity compared to traditional antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Copper Complexes

MicroorganismActivity LevelReference
Candida albicansHigh
Staphylococcus aureusModerate
E. coliHigh
Pseudomonas aeruginosaModerate

Antioxidant Properties

Copper complexes have also been studied for their antioxidant capabilities. The antioxidant activity (AOA) of the synthesized copper complexes was assessed through various assays that measure their ability to inhibit lipid peroxidation (LPO). Notably, one complex exhibited AOA comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

CompoundAOA (IC50)Reference
Copper Complex 115 µM
BHT12 µM

The antimicrobial mechanism of these copper complexes is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. Additionally, the ability of copper ions to disrupt microbial cell membranes contributes to their bactericidal effects .

Case Studies

  • Anti-Ulcer Activity : A study demonstrated that a specific copper(II) complex exhibited significant gastroprotective effects against ethanol-induced gastric lesions in rats. This suggests potential therapeutic applications in treating gastric disorders .
  • Aryl Amination : Research has shown that using 2-(dimethylamino)ethanol as a ligand in copper-catalyzed reactions enhances the efficiency of aryl amination processes under mild conditions. This indicates its utility in synthetic organic chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing copper complexes with multi-heterocyclic ligands like this compound?

Methodological Answer: Synthesis typically involves ligand pre-functionalization followed by coordination with copper salts. For example:

  • Step 1: React 2-(dimethylamino)ethanol with the heterocyclic ligand under reflux in ethanol to form the ligand-copper precursor.
  • Step 2: Introduce copper(II) nitrate or sulfate under inert conditions to avoid oxidation.
  • Step 3: Purify via column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the complex.
    Key parameters include pH control (6–8) and temperature (60–80°C) to stabilize the coordination environment .

Q. How can researchers characterize the coordination environment of copper in this complex?

Methodological Answer: Use a combination of:

  • X-ray crystallography to resolve the 3D structure and Cu–N/O bond lengths.
  • EPR spectroscopy to determine oxidation state (Cu²⁺) and ligand-field symmetry.
  • UV-Vis spectroscopy (λ ~600–800 nm for d-d transitions) to infer ligand coordination geometry.
    Contradictions between spectroscopic data (e.g., EPR vs. UV-Vis) require re-evaluating sample purity or crystallinity .

Q. What solvent systems are suitable for stabilizing this compound during reactivity studies?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the ligand’s nitrogen-rich, hydrophilic domains. For redox studies, use degassed acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as a supporting electrolyte to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this complex?

Methodological Answer:

  • DFT calculations (B3LYP/6-311+G(d)) model the HOMO-LUMO gap and redox potentials. Compare with experimental cyclic voltammetry data to validate.
  • Molecular dynamics simulations (COMSOL Multiphysics) assess stability under varying pH and temperature. For example, simulate ligand dissociation kinetics at 50–100°C to identify degradation pathways .

Q. What strategies resolve contradictions in catalytic activity data across different experimental setups?

Methodological Answer:

  • Control experiments: Isolate variables (e.g., dissolved O₂, trace metal impurities) using glovebox conditions.
  • Statistical design of experiments (DoE): Apply factorial design to test interactions between temperature, solvent, and catalyst loading. For instance, a 2³ factorial matrix can identify dominant factors in oxidation reactions .

Q. How does the ligand’s conformational flexibility influence catalytic mechanisms in oxidation reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., H-atom transfer vs. electron transfer).
  • In-situ FTIR: Monitor ligand vibrations (e.g., C–N stretches at 1200–1300 cm⁻¹) during catalysis to detect transient intermediates .

Data Contradiction and Validation

Q. How to address discrepancies in reported magnetic moments for this copper complex?

Methodological Answer:

  • Sample homogeneity: Ensure consistent crystallinity via PXRD. Amorphous phases may skew SQUID magnetometry results.
  • Temperature-dependent measurements: Magnetic moments vary with temperature (e.g., μeff decreases below 50 K due to antiferromagnetic coupling). Cross-validate with EPR data collected at 10 K .

Theoretical and Mechanistic Frameworks

Q. What theoretical models explain the compound’s unusual stability under acidic conditions?

Methodological Answer:

  • Hard-Soft Acid-Base (HSAB) theory: The soft Cu²⁺ center preferentially binds soft nitrogen donors, resisting protonation.
  • Ligand strain analysis: DFT-calculated bond angles (e.g., N–Cu–N ~90°) indicate rigidity, reducing susceptibility to acid-induced dissociation .

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